molecular formula C11H15Cl2NO3 B2701045 Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride CAS No. 2031259-14-8

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

Cat. No.: B2701045
CAS No.: 2031259-14-8
M. Wt: 280.15
InChI Key: JJQWNMGDYWQHCM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide, to form ethyl 2-(4-chlorophenyl)-3-oxobutanoate.

    Amination: The intermediate product is then subjected to amination using ammonium acetate to introduce the amino group, resulting in the formation of ethyl 2-amino-3-(4-chlorophenyl)-3-oxobutanoate.

    Reduction: The final step involves the reduction of the keto group to a hydroxyl group using a reducing agent, such as sodium borohydride, to yield Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the amino group to an amine or the hydroxyl group to a methylene group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 2-amino-3-(4-chlorophenyl)-3-methoxypropanoate.

    Substitution: Ethyl 2-amino-3-(4-aminophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme-substrate interactions and to develop enzyme inhibitors.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-amino-3-(4-methylphenyl)-3-hydroxypropanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3.ClH/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7;/h3-6,9-10,14H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQWNMGDYWQHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031259-14-8
Record name ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride
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